molecular formula C17H34O2 B14000664 5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane CAS No. 6414-25-1

5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane

Cat. No.: B14000664
CAS No.: 6414-25-1
M. Wt: 270.5 g/mol
InChI Key: BUKHPSCCCILEMO-UHFFFAOYSA-N
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Description

5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This specific compound is characterized by its complex structure, which includes butyl, ethyl, hexyl, and methyl groups attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane typically involves the cyclization of appropriate diols or hydroxy ethers in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes, depending on the extent of reduction.

    Substitution: Various substituted dioxanes, depending on the nucleophile used.

Scientific Research Applications

5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
  • 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane

Uniqueness

5-Butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane is unique due to its specific combination of butyl, ethyl, hexyl, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6414-25-1

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

5-butyl-5-ethyl-2-hexyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C17H34O2/c1-5-8-10-11-12-16(4)18-14-17(7-3,15-19-16)13-9-6-2/h5-15H2,1-4H3

InChI Key

BUKHPSCCCILEMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OCC(CO1)(CC)CCCC)C

Origin of Product

United States

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